N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the formation of the furan-2-carboxamide moiety. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. Recent advances in trifluoromethoxylation reagents have made this process more accessible .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle volatile reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-[3-(methoxy)phenyl]furan-2-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)19-9-4-1-3-8(7-9)16-11(17)10-5-2-6-18-10/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUSERVZUVUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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